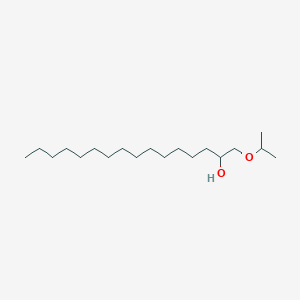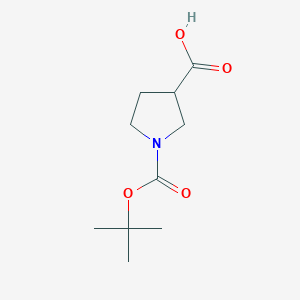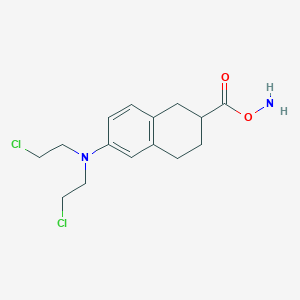![molecular formula C9H7BrN2O4S2 B054642 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-74-1](/img/structure/B54642.png)
3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The exact mechanism of action of 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide can inhibit the production of inflammatory cytokines and reduce the expression of genes involved in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, the compound has been shown to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
One of the main advantages of using 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its potential applications in various fields. However, one of the limitations is that the compound has low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be to investigate the potential applications of the compound in drug development and as a therapeutic agent for various diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of the compound and to explore its potential as a probe for studying protein-small molecule interactions.
Conclusion:
In conclusion, 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound with potential applications in various fields. It exhibits anti-inflammatory, antioxidant, and antitumor properties and has been used as a probe to study protein-small molecule interactions. While there are some limitations to working with the compound, there are several future directions for research that could lead to new discoveries and potential applications.
合成法
The synthesis of 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 7-bromo-2-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with sodium carboxymethylthiolate in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 70%.
科学的研究の応用
3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively used in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been used as a probe to study the interaction of proteins with small molecules.
特性
CAS番号 |
114260-74-1 |
|---|---|
製品名 |
3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide |
分子式 |
C9H7BrN2O4S2 |
分子量 |
351.2 g/mol |
IUPAC名 |
2-[(7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H7BrN2O4S2/c10-5-1-2-6-7(3-5)18(15,16)12-9(11-6)17-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
InChIキー |
VQYVIIJFWMCKBW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)SCC(=O)O |
正規SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)




![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)





